molecular formula C40H44N4O6 B2475964 N-(5-(4-benzylpiperidine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-3,4,5-trimethoxybenzamide CAS No. 1024146-92-6

N-(5-(4-benzylpiperidine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-3,4,5-trimethoxybenzamide

Cat. No. B2475964
CAS RN: 1024146-92-6
M. Wt: 676.814
InChI Key: FDDOJMZHQDRION-UHFFFAOYSA-N
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Description

N-(5-(4-benzylpiperidine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-3,4,5-trimethoxybenzamide is a useful research compound. Its molecular formula is C40H44N4O6 and its molecular weight is 676.814. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

Novel Heterocyclic System Synthesis : A study by Deady & Devine (2006) explored the synthesis of novel heterocyclic systems via Hofmann rearrangement and other chemical reactions. They synthesized compounds exhibiting typical pyrrole-type reactivity, demonstrating the versatility in creating complex heterocyclic structures that might share synthetic pathways or reactive characteristics with the compound (Deady & Devine, 2006).

Multicomponent Carbonylative Approaches : Mancuso et al. (2014) detailed divergent pathways in palladium iodide-catalyzed oxidative carbonylation reactions, leading to functionalized isoindolinone and isobenzofuranimine derivatives. Such methodologies could be relevant for synthesizing complex molecules similar to the compound of interest, indicating the potential for innovative synthetic routes (Mancuso et al., 2014).

Potential Applications

While direct applications of N-(5-(4-benzylpiperidine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-3,4,5-trimethoxybenzamide were not identified, research on related compounds suggests areas where it might be useful:

Antiproliferative Activity : Liszkiewicz (2002) investigated compounds for their antiproliferative activity against human cancer cell lines, a potential area of application for complex heterocyclic compounds. Such studies indicate the possibility of anticancer applications for similarly structured compounds (Liszkiewicz, 2002).

Photocatalytic Studies : Stevens, Mair, & Reisch (1971) explored the photocatalytic properties of azidobenzamides, which might relate to the photochemical or catalytic properties of the compound of interest in initiating or promoting chemical transformations (Stevens, Mair, & Reisch, 1971).

Catalytic Effects in Chemical Synthesis : Suga et al. (2005) reported on the catalytic effects of Lewis acids in cycloaddition reactions involving carbonyl ylides and imines. Insights from such studies could guide the development of catalysts or synthetic methodologies involving the compound of interest (Suga et al., 2005).

properties

IUPAC Name

N-[5-(4-benzylpiperidine-1-carbonyl)-2-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)phenyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H44N4O6/c1-48-35-21-30(22-36(49-2)38(35)50-3)39(46)41-32-20-29(40(47)42-16-14-27(15-17-42)18-26-8-5-4-6-9-26)12-13-34(32)43-23-28-19-31(25-43)33-10-7-11-37(45)44(33)24-28/h4-13,20-22,27-28,31H,14-19,23-25H2,1-3H3,(H,41,46)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDOJMZHQDRION-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=CC(=C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4)N5CC6CC(C5)C7=CC=CC(=O)N7C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H44N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

676.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(4-benzylpiperidine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-3,4,5-trimethoxybenzamide

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